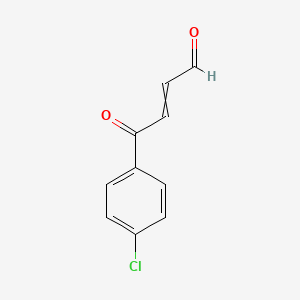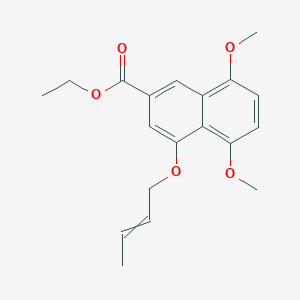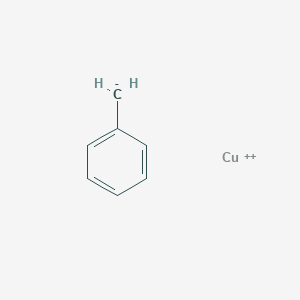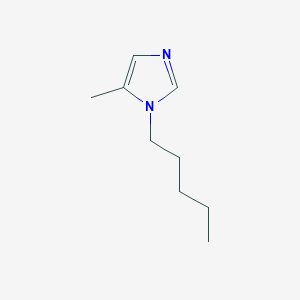
2,2,2-Trifluoro-N-methoxy-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-methoxy-N-phenylacetamide is an organic compound with the molecular formula C9H8F3NO2. It is a white crystalline solid that is soluble in most organic solvents, such as ethanol, acetone, and dimethylformamide. This compound is known for its versatility and has a variety of applications in organic synthesis, as a catalyst in chemical reactions, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Préparation
The synthesis of 2,2,2-Trifluoro-N-methoxy-N-phenylacetamide typically involves the reaction of 2,2,2-trifluoroacetophenone with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature of around 60-70°C for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,2,2-Trifluoro-N-methoxy-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include trifluoroacetamides, amines, and substituted phenylacetamides .
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-methoxy-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with anti-inflammatory and analgesic properties.
Industry: The compound is employed in the production of agrochemicals and as a catalyst in various industrial chemical reactions.
Mécanisme D'action
The mechanism by which 2,2,2-Trifluoro-N-methoxy-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the activity of the enzyme, affecting various biochemical pathways . The compound’s trifluoromethyl group enhances its binding affinity to proteins and other biological molecules, making it a potent inhibitor .
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoro-N-methoxy-N-phenylacetamide can be compared with other similar compounds such as:
2,2,2-Trifluoro-N-phenylacetamide: This compound lacks the methoxy group, which may result in different reactivity and binding properties.
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: This compound has a methoxy group on the phenyl ring, which can influence its chemical behavior and applications.
2,2,2-Trifluoroacetanilide: This compound is structurally similar but does not have the methoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of the trifluoromethyl and methoxy groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
144167-31-7 |
|---|---|
Formule moléculaire |
C9H8F3NO2 |
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-methoxy-N-phenylacetamide |
InChI |
InChI=1S/C9H8F3NO2/c1-15-13(8(14)9(10,11)12)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
CPOLHUJZSVXPJN-UHFFFAOYSA-N |
SMILES canonique |
CON(C1=CC=CC=C1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide](/img/structure/B12545147.png)

![N~2~,N~6~-Di([1,1'-biphenyl]-4-yl)naphthalene-2,6-diamine](/img/structure/B12545150.png)


![4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL](/img/structure/B12545167.png)




![2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12545217.png)
![1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B12545223.png)
![Methyl 4-[(3-aminopropyl)carbamoyl]benzoate](/img/structure/B12545225.png)
